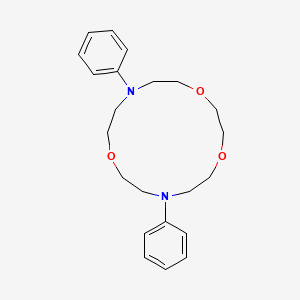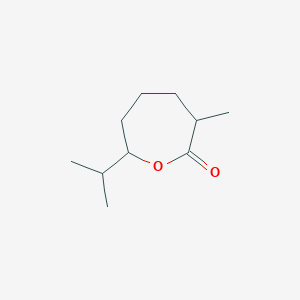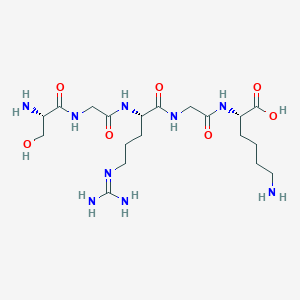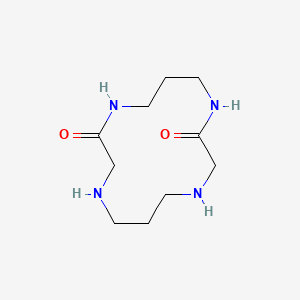
3,3'-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile is a complex organic compound featuring a tetraazacyclotetradecane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane with propanenitrile derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3’-(4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall function of biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: A related compound with similar structural features but different functional groups.
1,4,8,11-Tetraazacyclotetradecane: Another similar compound with a tetraazacyclotetradecane ring but lacking the dimethyl and dipropanenitrile groups.
1,4,7-Triazacyclononane: A smaller ring structure with three nitrogen atoms, offering different chemical properties and applications.
Uniqueness
Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
217321-47-6 |
|---|---|
Fórmula molecular |
C18H34N6 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
3-[8-(2-cyanoethyl)-4,11-dimethyl-1,4,8,11-tetrazacyclotetradec-1-yl]propanenitrile |
InChI |
InChI=1S/C18H34N6/c1-21-9-5-13-24(12-4-8-20)18-16-22(2)10-6-14-23(17-15-21)11-3-7-19/h3-6,9-18H2,1-2H3 |
Clave InChI |
HPOQDEHDEJMCIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(CCN(CCCN(CC1)CCC#N)C)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)


![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)
![2-Oxazolidinone, 3-[(3S)-3-methyl-1-oxoheptyl]-4-phenyl-, (4R)-](/img/structure/B14241754.png)
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)


![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
